molecular formula C43H65FN6O10 B1681048 Solithromycin CAS No. 760981-83-7

Solithromycin

Cat. No. B1681048
M. Wt: 845 g/mol
InChI Key: IXXFZUPTQVDPPK-QIFQIIIXSA-N
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Description

Solithromycin is a ketolide antibiotic undergoing clinical development for the treatment of community-acquired pneumonia (CAP) and other infections . It exhibits excellent in vitro activity against a broad spectrum of Gram-positive respiratory tract pathogens, including macrolide-resistant strains .


Synthesis Analysis

The synthesis of Solithromycin has been studied in detail. Potential causes for the formation of synthetic impurities that are present in Solithromycin during laboratory development have been identified . The synthetic methods are preferred due to the commercial availability of raw materials and better yield .


Molecular Structure Analysis

Solithromycin has several structural modifications which increase its ribosomal binding and reduce its propensity to known macrolide resistance mechanisms . It has three distinct ribosomal binding sites .


Chemical Reactions Analysis

Solithromycin is a novel macrolide–ketolide with unique properties that confer activity against key community-acquired bacterial pneumonia (CABP) pathogens, including drug-resistant isolates . Concerns related to hepatotoxicity have put solithromycin’s ultimate approval and marketing in doubt .


Physical And Chemical Properties Analysis

Solithromycin has a molecular formula of C43H65FN6O10 and a molecular weight of 845.01 .

Scientific Research Applications

1. Efficacy in Community-Acquired Bacterial Pneumonia

Solithromycin has shown promising results in treating community-acquired bacterial pneumonia (CABP). A study compared intravenous-to-oral solithromycin with moxifloxacin, revealing noninferiority in achieving early clinical response and clinical success at short-term follow-up in patients with CABP. This positions solithromycin as a potential monotherapy option for CABP (File et al., 2016).

2. Potential in Treating Gonorrhea

Research has identified solithromycin as a promising treatment for gonorrhea due to its unique ribosome-binding stability and mild side effect profile. This is particularly relevant in the context of increasing antibiotic resistance (Mancuso et al., 2018).

3. Mechanism of Action Against Bacterial Pathogens

Solithromycin's structural modifications enhance its ribosomal binding and reduce susceptibility to macrolide resistance mechanisms. It exhibits potent in vitro activity against common CABP pathogens, including resistant strains of S. pneumoniae, H. influenzae, and atypical bacteria (Zhanel et al., 2016).

4. Trans-placental Passage and Anti-inflammatory Effects

Solithromycin has been shown to efficiently transfer from maternal to fetal circulation across the human placenta. This property makes it a candidate for treating intrauterine and fetal infections in pregnancy. However, it does not appear to inhibit pro-inflammatory cytokine production by placental cells at pharmacological concentrations (Keelan & Pugazhenthi, 2014).

5. Broad-Spectrum Antibacterial Activity

Solithromycin has demonstrated favorable in vitro potency and spectrum of activity against bacterial pathogens commonly associated with community-acquired respiratory tract and skin structure infections (Farrell et al., 2010).

6. Intravenous Formulation Challenges and Solutions

The development of the tri-amino acid-buffered intravenous formulation of solithromycin aimed to minimize infusion-associated adverse events. This was achieved using a dynamic in vitro precipitation model and computational modeling (Evans et al., 2018).

7. Pharmacokinetics and Safety in Pediatric Applications

Solithromycin's pharmacokinetics and safety profile were characterized in a phase 1 study in children, suggesting appropriate dosing regimens for pediatric patients. The study reported treatment-emergent adverse events related to solithromycin in this population (Gonzalez et al., 2018).

properties

IUPAC Name

(1S,2R,5S,7R,8R,9R,11R,13R,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H65FN6O10/c1-12-32-43(8)35(50(40(55)60-43)19-14-13-18-49-23-30(46-47-49)28-16-15-17-29(45)21-28)26(4)33(51)24(2)22-41(6,56-11)37(27(5)36(53)42(7,44)39(54)58-32)59-38-34(52)31(48(9)10)20-25(3)57-38/h15-17,21,23-27,31-32,34-35,37-38,52H,12-14,18-20,22,45H2,1-11H3/t24-,25-,26+,27+,31+,32-,34-,35-,37-,38+,41-,42+,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXFZUPTQVDPPK-ZAWHAJPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)(C)F)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@](C(=O)O1)(C)F)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H65FN6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501028410
Record name Solithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

845.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Solithromycin

CAS RN

760981-83-7
Record name Solithromycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760981-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Solithromycin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760981837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Solithromycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09308
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Solithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOLITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U1ETH79CK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,880
Citations
P Fernandes, E Martens, D Bertrand… - Bioorganic & medicinal …, 2016 - Elsevier
… 3 trials which demonstrated that oral and IV solithromycin is well tolerated and non-inferior … (one for oral solithromycin and one for IV solithromycin) for the use of solithromycin in the …
Number of citations: 77 www.sciencedirect.com
P Fernandes, D Pereira, B Jamieson… - Drugs of the Future, 2011 - access.portico.org
… , solithromycin does not significantly inhibit nicotinic acetylcholine receptors. Solithromycin has … Solithromycin has been well tolerated in phase I studies, with high plasma, tissue and …
Number of citations: 28 access.portico.org
GG Zhanel, E Hartel, H Adam, S Zelenitsky, MA Zhanel… - Drugs, 2016 - Springer
… As the focus of this paper is the role of solithromycin in CABP, it is not the purpose of this paper to discuss other potential roles for solithromycin such as for the treatment of sexually …
Number of citations: 44 link.springer.com
MJ Buege, JE Brown, SL Aitken - American Journal of Health …, 2017 - academic.oup.com
… Nearly one third of patients receiving iv solithromycin experienced infusion-site reactions. … receiving oral solithromycin, more patients receiving iv-to-oral solithromycin experienced …
Number of citations: 27 academic.oup.com
DJ Farrell, RK Flamm, HS Sader… - Antimicrobial agents and …, 2016 - Am Soc Microbiol
… Solithromycin was very active against beta-hemolytic … In conclusion, solithromycin demonstrated potent activity against … of solithromycin for the treatment of this important indication. …
Number of citations: 38 journals.asm.org
Y Kobayashi, H Wada, C Rossios, D Takagi… - … of Pharmacology and …, 2013 - ASPET
… Here we found that a novel macrolide/fluoroketolide solithromycin (CEM-101) showed superior anti-inflammatory effects to macrolides in current clinical use. The effects of solithromycin …
Number of citations: 120 jpet.aspetjournals.org
DJ Farrell, M Castanheira, HS Sader, RN Jones - Journal of Infection, 2010 - Elsevier
… The objective of this study was to assess the activity of solithromycin and … displayed solithromycin MIC values at ≤0.5 mg/L, and 100% were inhibited at an MIC of 1 mg/L. Solithromycin …
Number of citations: 56 www.sciencedirect.com
CM Barrera, A Mykietiuk, H Metev, MF Nitu… - The Lancet Infectious …, 2016 - thelancet.com
… safety of solithromycin, … Solithromycin was non-inferior to moxifloxacin in achievement of early clinical response: 333 (78·2%) patients had an early clinical response in the solithromycin …
Number of citations: 104 www.thelancet.com
SD Putnam, HS Sader, DJ Farrell… - International journal of …, 2011 - Elsevier
… In this study, solithromycin and comparator antimicrobials were tested … Solithromycin was active against S. aureus [minimum … Solithromycin was more potent against meticillin (oxacillin)-…
Number of citations: 62 www.sciencedirect.com
JG Still, J Schranz, TP Degenhardt… - Antimicrobial agents …, 2011 - Am Soc Microbiol
… In the multiple-dose study, after 7 days, the mean maximum measured plasma solithromycin … of solithromycin were observed after 7 days of dosing. All dose regimens of solithromycin …
Number of citations: 71 journals.asm.org

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